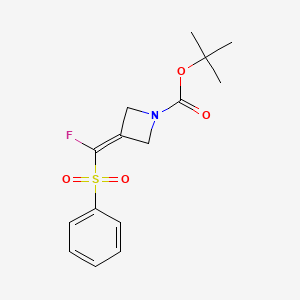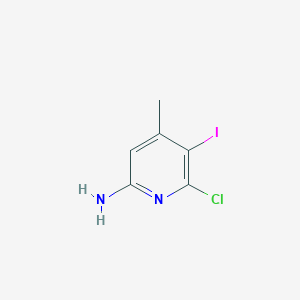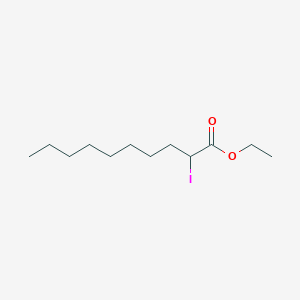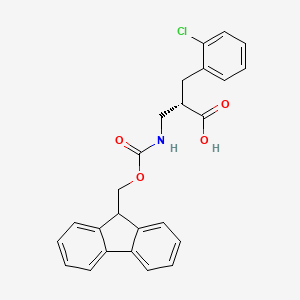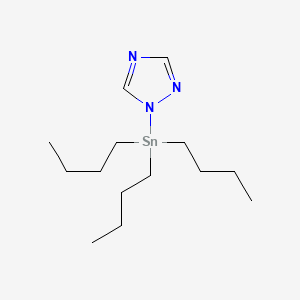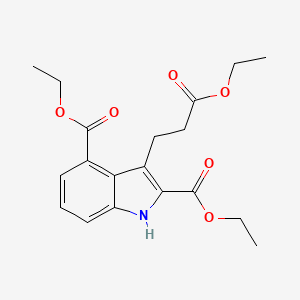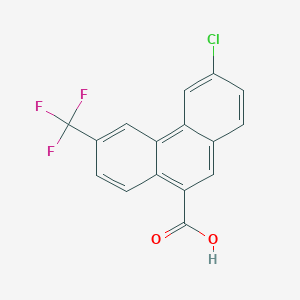
9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- is a complex organic compound known for its unique structural features and chemical properties This compound contains a phenanthrene backbone, which is a polycyclic aromatic hydrocarbon, substituted with a carboxylic acid group at the 9th position, a chlorine atom at the 3rd position, and a trifluoromethyl group at the 6th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation of phenanthrene with a suitable acyl chloride, followed by chlorination and trifluoromethylation. The reaction conditions often require the use of Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation process. Subsequent steps may involve the use of reagents like chlorine gas (Cl2) and trifluoromethylating agents under controlled conditions to achieve the desired substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography would be essential to obtain high-purity 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)-.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The carboxylic acid group can undergo oxidation reactions to form various derivatives, including esters and amides.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The chlorine and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Esters, amides, and carboxylate salts.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted phenanthrene derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of the compound, potentially improving its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
9-Phenanthrenecarboxylicacid, 3-chloro-: Lacks the trifluoromethyl group, which may result in different reactivity and applications.
9-Phenanthrenecarboxylicacid, 6-(trifluoromethyl)-:
3-Chloro-6-(trifluoromethyl)phenanthrene: Lacks the carboxylic acid group, which significantly alters its chemical properties and applications.
Uniqueness
The presence of both chlorine and trifluoromethyl groups, along with the carboxylic acid functionality, makes 9-Phenanthrenecarboxylicacid, 3-chloro-6-(trifluoromethyl)- a unique compound with a distinct set of chemical properties
Properties
CAS No. |
35315-65-2 |
|---|---|
Molecular Formula |
C16H8ClF3O2 |
Molecular Weight |
324.68 g/mol |
IUPAC Name |
3-chloro-6-(trifluoromethyl)phenanthrene-9-carboxylic acid |
InChI |
InChI=1S/C16H8ClF3O2/c17-10-3-1-8-5-14(15(21)22)11-4-2-9(16(18,19)20)6-13(11)12(8)7-10/h1-7H,(H,21,22) |
InChI Key |
SKCSHFCBSMHEQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C3C=C(C=CC3=C(C=C21)C(=O)O)C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


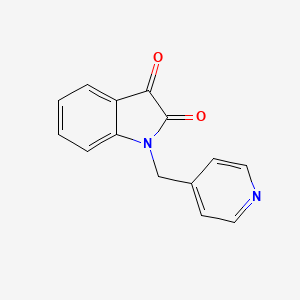
![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)
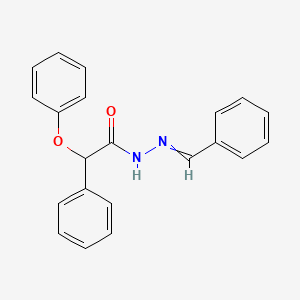
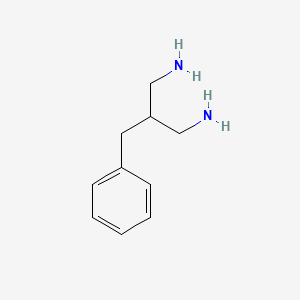

![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
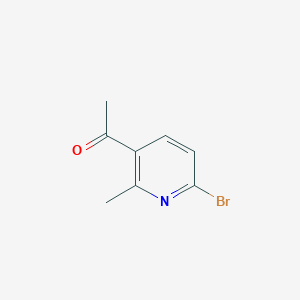
![7-[2-(4-fluorophenyl)ethoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B13993370.png)
